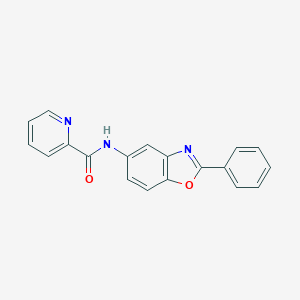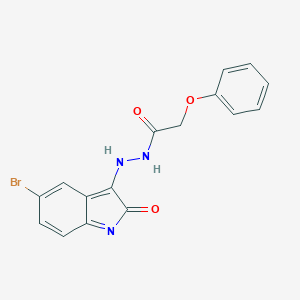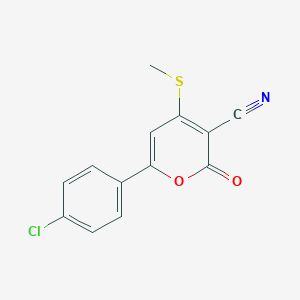![molecular formula C23H20N2O5 B246172 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide, also known as BMB-314, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects are being investigated to explore its potential clinical applications.
作用機序
The exact mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in disease progression. For example, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for preclinical studies. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has shown promising results in various disease models, indicating its potential as a therapeutic agent. However, one limitation of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide is its limited bioavailability, which may hinder its effectiveness in vivo.
将来の方向性
There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide. One potential direction is to investigate its potential as a therapeutic agent in specific types of cancer, such as breast cancer or lung cancer. Another direction is to explore its potential as a neuroprotective agent in animal models of neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide and improve its bioavailability for in vivo studies.
合成法
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-methoxy-5-nitrophenylacetic acid, which is then converted to the corresponding amide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The amide is then subjected to a series of reactions to introduce the benzoxazole and methoxyphenoxy moieties, resulting in the final product N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide.
科学的研究の応用
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and protecting against neurodegeneration.
特性
分子式 |
C23H20N2O5 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O5/c1-27-16-8-10-17(11-9-16)29-14-22(26)24-19-13-15(7-12-20(19)28-2)23-25-18-5-3-4-6-21(18)30-23/h3-13H,14H2,1-2H3,(H,24,26) |
InChIキー |
QOUCUJLJQSMYSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)

![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)







